N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine
Description
N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine is a quinazoline derivative characterized by a 4-amine core substituted with ethoxy groups at the 6- and 7-positions and a 2-chloro-6-fluorobenzyl moiety at the N4 position.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-6,7-diethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-3-25-17-8-12-16(9-18(17)26-4-2)23-11-24-19(12)22-10-13-14(20)6-5-7-15(13)21/h5-9,11H,3-4,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJUXBSCBRAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC=C3Cl)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by reacting 2-chloro-6-fluorotoluene with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 2-chloro-6-fluorobenzylamine: The benzyl chloride intermediate is then reacted with ammonia (NH₃) to form 2-chloro-6-fluorobenzylamine.
Synthesis of 6,7-diethoxyquinazolin-4-amine: This step involves the cyclization of appropriate precursors in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Final coupling reaction: The 2-chloro-6-fluorobenzylamine is coupled with 6,7-diethoxyquinazolin-4-amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or similar.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzyl ring.
Oxidation and Reduction: The quinazoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized quinazoline derivatives.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Biological Probes: Used as probes to study biological pathways and molecular interactions.
Industry:
Material Science:
Agrochemicals: Investigated for potential use in agrochemical formulations.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Studies suggest that it may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares structural homology with other quinazolin-4-amine derivatives, particularly N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 5) . Key differences include:
Implications :
- Ethoxy vs.
- Halogen Positioning : The 2-chloro-6-fluoro substitution in the benzyl group may influence steric and electronic interactions in biological targets, contrasting with the 4-bromo-2-fluoro substitution in Compound 5. Bromine’s larger atomic radius could enhance van der Waals interactions, while chlorine offers a balance of electronegativity and steric bulk.
Functional Analog: Flumetralin
Flumetralin (N-(2-chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine), a plant growth regulator, shares the 2-chloro-6-fluorobenzyl motif but features nitro and trifluoromethyl groups instead of the quinazoline core . This highlights the structural diversity achievable with halogenated benzyl groups and underscores the importance of the quinazoline scaffold in conferring target specificity (e.g., kinase inhibition vs. plant hormone modulation).
Research Findings and Data Gaps
Spectral and Physicochemical Data
- Compound 5 : ¹H NMR shows methoxy singlets at δ 4.01, aromatic protons at δ 7.35–8.80, and an NH signal at δ 11.42 . For the target compound, ethoxy groups would likely resonate downfield (δ ~1.3–1.5 for CH₃, δ ~3.4–4.0 for CH₂).
- LCMS : The target compound’s molecular weight is expected to exceed Compound 5’s 378.1 [M+1]⁺ due to ethoxy substituents (each ethoxy adds 14 g/mol vs. methoxy).
Biological Activity
N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Formula: CHClFNO
Molecular Weight: 375.82 g/mol
CAS Number: 863216-28-8
The compound features a quinazoline core, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
In Vitro Studies
- Cell Lines Tested: HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values:
- HepG2: 1.30 μM
- MCF-7: 3.50 μM
- A549: 2.00 μM
These results indicate that the compound exhibits significant antiproliferative effects, particularly against HepG2 cells, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its antitumor effects involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
These mechanisms were confirmed through flow cytometry and annexin V assays, demonstrating the compound's ability to promote programmed cell death in tumor cells.
Case Studies
A notable case study involved the use of this compound in combination with established chemotherapeutics such as taxol and camptothecin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Antitumor IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | 375.82 | 1.30 (HepG2) | Apoptosis induction, G2/M arrest |
| SAHA (Vorinostat) | 264.31 | 17.25 (HepG2) | HDAC inhibition |
| FNA (4-[bis-(2-chloroethyl)-amino]-benzamide) | 291.25 | 1.30 (HepG2) | HDAC inhibition |
This table illustrates that this compound has a lower IC50 value than SAHA, indicating higher potency against HepG2 cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
